molecular formula C9H8N4 B13751361 1,6-Naphthyridine-5-carboximidamide

1,6-Naphthyridine-5-carboximidamide

Cat. No.: B13751361
M. Wt: 172.19 g/mol
InChI Key: MDSBQQZPBYJDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-5-carboximidamide is a chemical building block based on the privileged 1,6-naphthyridine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research . The 1,6-naphthyridine core is a diazanaphthalene structure that serves as a versatile ligand for various biological receptors . This specific derivative, featuring a carboximidamide group at the 5-position, is of high interest for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate to create molecules for targeting tyrosine kinases, topoisomerases, and other critical enzymes involved in disease pathways . The 1,6-naphthyridine scaffold is found in compounds with a broad spectrum of documented biomedical applications, including use as potent cytotoxic agents , antagonists for neurological targets , and inhibitors for kinases like SYK and BCR . The incorporation of the carboximidamide functional group is a strategic modification often employed to enhance binding affinity and selectivity toward enzymatic targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the compound's suitability and properties for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1,6-naphthyridine-5-carboximidamide

InChI

InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11)

InChI Key

MDSBQQZPBYJDPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=N)N)N=C1

Origin of Product

United States

Synthetic Methodologies for 1,6 Naphthyridine 5 Carboximidamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 1,6-Naphthyridine-5-carboximidamide Scaffold

A logical retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most direct approach involves disconnecting the carboximidamide group. This functional group can be formed from a nitrile precursor, leading back to the key intermediate, 1,6-naphthyridine-5-carbonitrile . This transformation is typically achieved via the Pinner reaction or related methods.

The second major disconnection breaks down the 1,6-naphthyridine (B1220473) core itself. Common strategies for constructing this bicyclic system involve forming the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine ring. This leads to simpler, commercially available precursors. For instance, a Friedländer-type disconnection of the C4a-C5 and N6-C5 bonds points to a 4-aminopyridine-3-carbaldehyde (or a derivative thereof) and a compound containing an activated methylene (B1212753) group. Alternatively, a Gould-Jacobs approach would disconnect the N6-C7 and C5-C4a bonds, suggesting a 4-aminopyridine precursor that reacts with a malonic ester derivative. These classical condensation and cyclization reactions represent the foundational strategies for assembling the core naphthyridine structure.

Classical Synthetic Routes Towards the 1,6-Naphthyridine Core

The 1,6-naphthyridine ring system, a member of the diazanaphthalene family, is assembled through various classical synthetic methods that have been adapted and refined over time. acs.orgnih.gov These routes typically involve the construction of the second pyridine ring onto a functionalized pyridine starting material. nih.gov

Condensation reactions are the cornerstone of naphthyridine synthesis, providing robust methods for ring closure.

The Skraup reaction , traditionally used for quinoline (B57606) synthesis, can be adapted for 1,6-naphthyridines. acs.org This method involves heating an aminopyridine, such as 4-aminopyridine , with glycerol, sulfuric acid, and an oxidizing agent. acs.org While early attempts were met with challenges, refinements to the reaction conditions, such as the use of a "sulfo-mix," have enabled the one-step synthesis of the parent 1,6-naphthyridine in moderate yields of around 40%. acs.orgrsc.org Another modification involves using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting N-oxide. acs.org

The Friedländer condensation offers a versatile route by reacting a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, nitrile, or ester). wikipedia.orgtsijournals.com For the synthesis of 1,6-naphthyridines, this typically involves the condensation of 4-aminonicotinaldehyde with methylene compounds. researchgate.net The reaction is often catalyzed by acids or bases and proceeds through an initial aldol (B89426) addition or Schiff base formation, followed by cyclization and dehydration to form the second pyridine ring. wikipedia.orgresearchgate.net

The Gould-Jacobs reaction builds the heterocyclic system by reacting an aminopyridine with an alkoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate . wikipedia.orgnih.gov The process begins with a substitution reaction, followed by a thermal cyclization to form a 4-hydroxy-1,6-naphthyridine-3-carboxylate intermediate. wikipedia.orgd-nb.info Subsequent saponification and decarboxylation yield the corresponding 4-hydroxy-1,6-naphthyridine. wikipedia.org This method is particularly effective for anilines and aminopyridines with electron-donating groups. wikipedia.org

Comparison of Classical Synthetic Routes for the 1,6-Naphthyridine Core
ReactionTypical PrecursorsKey FeaturesReported YieldsReferences
Skraup Reaction4-Aminopyridine, GlycerolOne-pot synthesis; can be a vigorous reaction.Modest to 40% acs.orgrsc.org
Friedländer Condensation4-Aminonicotinaldehyde, Active Methylene CompoundsVersatile for introducing substituents on the new ring.Good to excellent tsijournals.comresearchgate.net
Gould-Jacobs Reaction4-Aminopyridine, Diethyl ethoxymethylenemalonateForms a 4-oxo/hydroxy intermediate; requires thermal cyclization.Variable, multi-step wikipedia.orgnih.gov

The formation of the 1,6-naphthyridine scaffold fundamentally relies on cyclization strategies that incorporate the two nitrogen heteroatoms into the bicyclic ring system. nih.gov Most syntheses start with a preformed pyridine ring and build the second ring upon it. nih.gov

These strategies include:

Annulation of Pyridinones: Substituted 1,6-naphthyridin-ones can be synthesized from pyridone precursors. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can react with malononitrile in the presence of a base, followed by acid-catalyzed cyclization to yield highly functionalized 1,6-naphthyridin-2(1H)-ones. nih.gov

Tandem Hydration/Cyclization: A modern approach involves the tandem nitrile hydration and cyclization of 2-cyanoalkyl nicotinic esters to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org

Intramolecular Heck Cyclization: For certain derivatives, a sequential one-pot reaction involving N-allylation of a secondary aminopyridine followed by an intramolecular Heck-type 6-exo-trig cyclization can afford 1,2,3,4-tetrahydrobenzo[b] acs.orgacs.org-naphthyridines in good yields. researchgate.net

Introduction and Functionalization of the Carboximidamide Moiety

The final stage in the synthesis of the target molecule is the creation of the carboximidamide group, also known as an amidine, at the C5 position. This is typically accomplished by converting a nitrile precursor, 1,6-naphthyridine-5-carbonitrile . cymitquimica.com

The conversion of a nitrile to a carboximidamide is a well-established transformation in organic chemistry.

The Pinner reaction is a classical and highly effective method. wikipedia.orgnumberanalytics.com It proceeds in two stages. First, the nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl gas) to form a stable intermediate salt known as a Pinner salt, which is an alkyl imidate hydrochloride. wikipedia.orgwikipedia.orgnih.gov This Pinner salt is then treated with ammonia (B1221849) or an amine in a second step, which displaces the alkoxy group to furnish the desired amidine. wikipedia.org

Methods for Carboximidamide (Amidine) Synthesis from Nitriles
MethodReagentsIntermediateKey AdvantagesReferences
Pinner Reaction1. R-OH, HCl (anhydrous) 2. NH₃ or AmineAlkyl imidate hydrochloride (Pinner salt)Reliable, proceeds via stable intermediate. wikipedia.orgwikipedia.org
Catalytic AminolysisNH₃, Catalyst (e.g., Zn(II) complex)Direct conversionPotentially more atom-economical. google.com
Hydrolysis to AmideH₂O, Acid or BaseCarboxamideCan be an alternative if nitrile is prone to hydrolysis. britannica.comlibretexts.org

Direct aminolysis of nitriles is an alternative, though sometimes more challenging, route. This involves the direct addition of ammonia to the nitrile bond, often requiring a catalyst to proceed efficiently. google.com For example, certain metal salt complexes can catalyze the hydrolysis of nitriles to the corresponding carboxamides, which are related structures. google.com While direct conversion to amidines is possible, the Pinner reaction remains a more general and widely used approach.

Achieving regioselectivity—placing the carboximidamide group specifically at the C5 position—is dictated by the synthesis of the precursor, 1,6-naphthyridine-5-carbonitrile . Several strategies can ensure the correct placement of the nitrile functional group.

One of the most effective methods is to incorporate the nitrile group into one of the precursors before the ring-closing cyclization. This can be achieved through a modified Friedländer or a related condensation reaction. For example, a pyridine derivative that already contains a cyano group at the appropriate position can be used as the starting material. A nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a precursor like a 2-chloronicotinic ester can install a cyanoalkyl group, which is then carried through a cyclization sequence to form the 1,6-naphthyridine ring with the nitrile correctly positioned. acs.org

Alternatively, functionalization of a pre-formed 1,6-naphthyridine ring can be employed. This might involve:

Conversion from a Carboxylic Acid: The synthesis of 1,6-naphthyridine-5-carboxylic acid has been documented. This carboxylic acid can be converted into a primary amide, which is then subjected to dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the target 1,6-naphthyridine-5-carbonitrile. chemistrysteps.com

Substitution of a Halogen: A 5-halo-1,6-naphthyridine could serve as a precursor for a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) to introduce the nitrile at the C5 position.

These methods provide a toolkit for chemists to regioselectively synthesize the crucial nitrile intermediate, which is the direct gateway to the final this compound product.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided powerful tools for constructing the 1,6-naphthyridine core. These methods offer improvements in terms of yield, selectivity, and environmental impact over more traditional, often harsh, synthetic routes like the Skraup reaction. acs.org

Transition metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. rhhz.netmdpi-res.com These reactions are instrumental in the functionalization of naphthyridine rings.

Palladium- and cobalt-catalyzed reactions are particularly prominent. For instance, cobalt-catalyzed cross-coupling reactions provide an efficient pathway for the functionalization of halogenated naphthyridines. Using cobalt(II) chloride (CoCl₂), various chloro-naphthyridines can be coupled with alkyl and aryl Grignard reagents (organomagnesium halides). nih.gov The scope of these reactions can be expanded to include arylzinc halides by using a CoCl₂·2LiCl complex in the presence of sodium formate (B1220265) as a ligand, leading to polyfunctional arylated naphthyridines. nih.gov A general mechanism for such transition metal-catalyzed couplings involves the oxidative addition of the metal catalyst to the halo-naphthyridine, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. rhhz.net

Specific examples of catalytic cross-coupling for naphthyridine synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs a halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form a C-C bond. It has been successfully used for the synthesis of 2-aryl-1,5-naphthyridine derivatives from 2-iodo-1,5-naphthyridine. nih.gov

Stille Coupling: This method involves the reaction of a halo-naphthyridine with an organotin compound, catalyzed by palladium complexes. nih.govliv.ac.uk

Negishi Coupling: This reaction couples a halo-naphthyridine with an organozinc reagent, often catalyzed by palladium or cobalt. nih.gov Researchers have demonstrated regioselective functionalization by employing sequential Pd-catalyzed Negishi coupling followed by a Co-catalyzed reaction on a di-halogenated naphthyridine. nih.gov

Sonogashira Coupling: Used to form C-C triple bonds, this reaction couples terminal alkynes with aryl halides, catalyzed by palladium and copper complexes, and has been successfully performed in aqueous media. liv.ac.uk

A recently developed method facilitates the diversification of the 1,6-naphthyridine scaffold by activating 1,6-naphthyridine-5,7-diones into bench-stable 1,6-naphthyridine-5,7-ditriflates. These intermediates are highly reactive and can undergo predictable, regioselective substitution and coupling reactions to rapidly generate diverse drug-like molecules. acs.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis

Coupling Reaction Metal Catalyst (Example) Reactants Bond Formed Reference
Suzuki-Miyaura Pd(PPh₃)₄ Halo-naphthyridine + Organoboron compound C(sp²)-C(sp²) nih.gov
Stille Palladium Complex Halo-naphthyridine + Organotin compound C(sp²)-C(sp²) nih.gov
Negishi CoCl₂ or Pd Complex Halo-naphthyridine + Organozinc compound C(sp²)-C(sp²), C(sp²)-C(sp³) nih.gov
Sonogashira Pd/Cu Complex Halo-naphthyridine + Terminal Alkyne C(sp²)-C(sp) liv.ac.uk

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines.

Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and efficiently through interaction with microwave energy. youtube.combiotage.com This "in-core" heating is more uniform and much faster than conventional heating, leading to a drastic reduction in reaction times, often from hours to minutes. youtube.combenthamdirect.com Many microwave-assisted reactions can be performed in smaller volumes of solvent or even under solvent-free conditions, which reduces costs and waste. youtube.comresearchgate.net This technique has been employed for the rapid, one-pot synthesis of various naphthyridine derivatives in good yields. benthamdirect.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Naphthyridine Derivatives

Method Typical Reaction Time Yield Conditions Reference
Conventional Heating Several hours 69–83% Standard organic solvents, high temperatures kau.edu.sasemanticscholar.org
Ultrasound Irradiation A few minutes 88–96% Mild conditions, often aqueous media kau.edu.sasemanticscholar.org
Microwave Irradiation 5–15 minutes Good to excellent Solvent-free or reduced solvent, high temp/pressure benthamdirect.comresearchgate.net

Environmentally Benign Solvents and Conditions: The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. liv.ac.uk Several synthetic routes to naphthyridines have been adapted to use water as the primary solvent. rsc.org For example, an efficient, catalyst-free protocol for synthesizing highly functionalized nih.govkau.edu.sa-naphthyridines has been developed in an aqueous medium. figshare.com Furthermore, some syntheses, particularly those assisted by microwaves, have been optimized to run under solvent-free conditions, where the neat reactants are mixed with a solid support, representing a significant step towards sustainable chemistry. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. While specific, detailed protocols are typically found within the experimental sections of patents and proprietary research, the process relies on standard and well-established techniques in synthetic organic chemistry.

Following the completion of a reaction, a "work-up" procedure is typically performed. This may involve quenching the reaction with water or an aqueous solution, followed by extraction of the product into a suitable organic solvent. The organic layers are then combined, washed (e.g., with brine to remove water), dried over an agent like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator. acs.org

The primary methods for purifying the crude product include:

Chromatography: Column chromatography is the most common purification technique for solid organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (a single solvent or a mixture of solvents) is passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure compound.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the pure compound crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

Sublimation: For certain solids, heating under vacuum can cause them to transition directly from the solid to the gas phase, and then re-condense as a pure solid on a cold surface, leaving non-volatile impurities behind.

The purity and structural integrity of the isolated intermediates and the final product are confirmed using a suite of analytical techniques. These include:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its elemental composition. nih.govrsc.org

Melting Point (mp): A sharp melting point range is a good indicator of the purity of a solid compound. researchgate.net

Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this powerful technique provides the unambiguous, three-dimensional structure of the molecule. rsc.org

Through the careful application of these purification and analytical methods, the desired this compound can be isolated with a high degree of purity, ready for its intended application.

Chemical Reactivity and Mechanistic Pathways of 1,6 Naphthyridine 5 Carboximidamide

Reactivity at the Naphthyridine Nitrogen Atomsacs.org

The 1,6-naphthyridine (B1220473) nucleus is a diazanaphthalene, a heterocyclic system containing two nitrogen atoms in a fused bicyclic aromatic structure. acs.org These nitrogen atoms possess lone pairs of electrons and are generally the most nucleophilic and basic sites in the molecule, making them susceptible to reactions with electrophiles.

The nitrogen atoms of the 1,6-naphthyridine ring are expected to undergo N-alkylation and N-acylation reactions when treated with appropriate alkylating or acylating agents. These reactions are common for nitrogen-containing heterocycles. mdpi.comnih.gov The regioselectivity of such reactions—whether the electrophile attacks N1 or N6—is influenced by steric and electronic factors. The N1 position is generally more sterically accessible. However, the electronic distribution within the aromatic system, potentially influenced by the C5-carboximidamide group, will ultimately determine the primary site of reaction. In related fused 1,5-naphthyridine (B1222797) systems, N-alkylation with reagents like iodoethane (B44018) or via reductive amination with formaldehyde (B43269) is a frequently employed transformation. mdpi.comnih.gov The selectivity between N- and O-alkylation can also be a factor in more complex naphthyridine derivatives, where a combination of steric effects from the alkylating agent and electronic effects within the molecule can favor one over the other. nih.gov

Table 1: Predicted N-Alkylation and N-Acylation Reactions

Reaction TypeTypical ReagentsExpected ProductInfluencing Factors
N-AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br), Dialkyl sulfatesN-Alkyl-1,6-naphthyridinium saltSteric hindrance at N6, electronic effects of the C5 substituent
N-AcylationAcyl halides (e.g., CH₃COCl), Acid anhydridesN-Acyl-1,6-naphthyridinium saltReactivity of the acylating agent, reaction conditions (temperature, solvent)

Transformations Involving the Carboximidamide Functionality

The carboximidamide group (also known as an amidine) at the C5 position is a versatile functional group with its own distinct reactivity profile.

Carboximidamides are susceptible to hydrolysis, typically under acidic or basic conditions, which would lead to the formation of the corresponding 5-carboxamide and subsequently the 5-carboxylic acid derivative of the 1,6-naphthyridine core. In studies of related benzo[b] nih.govnih.govnaphthyridines, the hydrolysis of a carboxamide to a carboxylic acid has been noted as a potential challenge during other transformations. researchgate.net The conversion of a related nitrile group to a carboxamide is also a common derivatization pathway. nih.gov These transformations highlight the potential for modifying the carboximidamide moiety to access other functional groups.

Table 2: Predicted Hydrolysis and Derivatization of the Carboximidamide Group

Reaction TypeConditionsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat1,6-Naphthyridine-5-carboxamide1,6-Naphthyridine-5-carboxylic acid
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH, KOH), heat1,6-Naphthyridine-5-carboxamide1,6-Naphthyridine-5-carboxylate salt

The carboximidamide group exhibits dual reactivity. The nitrogen atoms, particularly the terminal NH₂ group, are nucleophilic and can react with electrophiles such as alkylating or acylating agents. Conversely, the central carbon atom of the carboximidamide is electrophilic and can be attacked by nucleophiles. The reactivity is governed by the principles of the Hard and Soft, Acids and Bases (HSAB) theory, where reactions are favored between electrophiles and nucleophiles of similar hardness or softness. nih.gov Strong nucleophiles could potentially displace the amino group, although this is generally a less common reaction pathway compared to reactions at the nitrogen atoms.

The carboximidamide functionality can exhibit tautomerism, where a proton shifts between the nitrogen atoms. This results in an equilibrium between different tautomeric forms, which can influence the group's reactivity and its hydrogen bonding capabilities.

Furthermore, if the imino nitrogen is substituted, the C=N double bond introduces the possibility of E/Z geometric isomerism. Interconversion between these isomers can occur, often catalyzed by acid or heat. While the parent 1,6-Naphthyridine-5-carboximidamide does not have a substituted imino nitrogen, its derivatives could display this type of isomerization. researchgate.net

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

The 1,6-naphthyridine nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org This deactivation is a common feature of pyridine (B92270) and other nitrogen-containing heterocyclic systems. wikipedia.org The nitrogen atoms reduce the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

The carboximidamide group at the C-5 position is expected to be an electron-withdrawing group, further deactivating the ring system towards electrophilic attack. Electrophilic substitution reactions, such as nitration and halogenation, typically require harsh conditions and often result in low yields. masterorganicchemistry.com The reaction mechanism for electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate determines the rate of the reaction. masterorganicchemistry.com For the 1,6-naphthyridine ring, the positions for electrophilic attack are influenced by the directing effects of the nitrogen atoms and the C-5 substituent. The nitrogen atoms direct electrophilic attack to the β-positions (C-3, C-4, C-7, and C-8) relative to themselves. However, the carboximidamide group will further influence the regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C-2, C-4Highly Deactivatedortho to a ring nitrogen and influenced by the electron-withdrawing C-5 substituent.
C-3Deactivatedbeta to N-1 and meta to N-6, but influenced by the C-5 substituent.
C-7Deactivatedortho to N-6 and influenced by the electron-withdrawing C-5 substituent.
C-8Deactivatedmeta to N-6 and para to N-1, but influenced by the C-5 substituent.

This table is based on general principles of electrophilic aromatic substitution on heteroaromatic systems and the expected electronic effects of the carboximidamide group. Specific experimental data for this compound is not available in the provided search results.

Nucleophilic Aromatic Substitution on the Naphthyridine Ring System

The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This is a characteristic reaction of many nitrogen-containing heterocycles. wikipedia.org The presence of a good leaving group, such as a halide, at positions activated by the ring nitrogen atoms (typically the ortho and para positions) facilitates this type of reaction. wikipedia.orglibretexts.org

The carboximidamide group at C-5 is expected to further activate the ring for nucleophilic attack, particularly at adjacent positions. The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org The rate of SNAr reactions is generally accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In the context of this compound, if a suitable leaving group were present, for instance at the C-7 position, it would be highly susceptible to displacement by a nucleophile.

Table 2: Predicted Reactivity towards Nucleophilic Aromatic Substitution on a Halogenated this compound Derivative

Position of Leaving GroupPredicted ReactivityRationale
C-2Activatedortho to N-1.
C-4Activatedpara to N-1.
C-5DeactivatedThe carboximidamide group itself is not a typical leaving group.
C-7Highly Activatedortho to N-6 and adjacent to the electron-withdrawing C-5 carboximidamide group.
C-8Activatedpara to N-6.

This table is based on the general principles of nucleophilic aromatic substitution on heteroaromatic systems. Specific experimental data for halogenated derivatives of this compound is not available in the provided search results.

Radical Reactions and Photochemical Transformations

Information regarding radical reactions and photochemical transformations specifically for this compound is limited in the available literature. However, the general behavior of naphthyridine derivatives in such reactions can be considered.

Radical substitution reactions on aromatic systems can be initiated by various methods, including the use of radical initiators or photolysis. The reactivity and regioselectivity of these reactions depend on the nature of the radical species and the electronic properties of the aromatic substrate.

Photochemical reactions of naphthyridines can lead to a variety of products, including isomers and addition products. mdpi.com For instance, some naphthyridine derivatives have been studied for their photophysical properties and potential applications in nonlinear optics. nih.gov The presence of the carboximidamide group would likely influence the excited-state properties of the molecule and thus its photochemical reactivity. Specific studies are required to elucidate the precise nature of these transformations for this compound.

Detailed Mechanistic Investigations of Key Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile to form the arenium ion. masterorganicchemistry.com Kinetic studies would be expected to show a strong dependence on the nature of the electrophile and the reaction conditions.

For nucleophilic aromatic substitution, the rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com Kinetic studies on related systems have shown that the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.net The activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies, would provide further insight into the transition state structures.

The direct observation and characterization of reaction intermediates are key to confirming reaction mechanisms. In electrophilic aromatic substitution, the arenium ion is the key intermediate. wikipedia.org While generally short-lived, in some cases, these intermediates can be stabilized and observed using spectroscopic techniques under specific conditions.

In nucleophilic aromatic substitution, the Meisenheimer complex is the characteristic intermediate. masterorganicchemistry.comlibretexts.org These complexes are often colored and can sometimes be isolated and characterized, providing strong evidence for the SNAr mechanism. nih.gov For this compound, spectroscopic studies (e.g., NMR, UV-Vis) of its reactions would be essential to identify and characterize any transient intermediates, thereby confirming the operative mechanistic pathways.

Derivatization Strategies and Synthesis of Novel 1,6 Naphthyridine 5 Carboximidamide Analogues

Rational Design Principles for Structural Modification

The rational design of novel 1,6-naphthyridine-5-carboximidamide analogues is guided by established structure-activity relationships (SAR) and computational modeling. The goal is to introduce specific structural changes that are predicted to improve interactions with biological targets. For instance, in the context of developing selective cannabinoid-2 (CB2) receptor agonists, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed based on previously reported 1,8-naphthyridin-4(1H)-on-3-carboxamide compounds. ebi.ac.uk This approach led to the synthesis of compounds with subnanomolar affinity for the CB2 receptor and high selectivity over the CB1 receptor. ebi.ac.uk Key modifications included the introduction of benzyl (B1604629) and carboxy-4-methylcyclohexylamide substituents at specific positions, which were found to be crucial for the observed biological activity. ebi.ac.uk

The ability to rapidly explore the chemical space around the 1,6-naphthyridine (B1220473) scaffold is vital for medicinal chemistry programs. acs.org Scaffold hopping exercises, where one core structure is replaced with another that maintains similar spatial arrangements of functional groups, can lead to the identification of novel and promising scaffolds like the 1,6-naphthyridine system. acs.org

Synthetic Approaches to Naphthyridine Ring System Modifications

Modifying the 1,6-naphthyridine ring system is a key strategy for generating diverse analogues. These modifications can involve introducing various substituents at different positions on the core or expanding the ring system through annulation reactions.

A variety of synthetic methods have been developed to introduce a wide range of substituents onto the 1,6-naphthyridine core. These substituents can significantly influence the compound's biological activity. nih.gov

A review of 1,6-naphthyridin-2(1H)-ones highlights the extensive exploration of substitution patterns at positions N1, C3, C4, C5, C7, and C8. nih.govnih.gov For example, at the N1 position of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond, the most common situation is an unsubstituted nitrogen (R¹=H), accounting for over half of the described structures. nih.gov In contrast, for those with a C3-C4 double bond, the N1 position is typically substituted, with methyl and phenyl groups being the most frequent. nih.gov

At positions C5 and C7, a range of substituents including hydrogen, alkyl groups, aromatic rings, amines, ethers, and halogens have been introduced. nih.govresearchgate.net In 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond, the most prevalent scenario at C5 is the absence of a substituent (R⁵=H), followed by carbon-based substituents. researchgate.net

Recent research has focused on developing efficient methods for diversifying the 1,6-naphthyridine scaffold. One such method involves the use of heteroaryl ditriflate intermediates, which allows for rapid and regioselective substitution. acs.org This approach provides a convenient route to highly substituted 1,6-naphthyridines, facilitating the exploration of structure-activity relationships. acs.org Another versatile method is the sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation, which yields N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov

The following table summarizes some of the substitution patterns explored on the 1,6-naphthyridine-2(1H)-one core:

PositionCommon Substituents (C3-C4 Single Bond)Common Substituents (C3-C4 Double Bond)
N1 H (51.86%)Substituted (approx. 64%), Me, Ph
C5 H (79%), O-substituents (5%), Halogens (15%)H (67%), C-substituents (21%), O-substituents (8.25%), N-substituents (3.92%)

Data derived from a review of over 17,000 compounds. nih.gov

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating expanded and more complex naphthyridine systems, such as benzo-fused derivatives. These modifications can significantly alter the molecule's shape, size, and electronic properties, potentially leading to new biological activities.

Several synthetic methodologies have been developed for the synthesis of benzo-fused naphthyridines. For instance, a one-pot, three-component reaction catalyzed by L-proline has been used to efficiently synthesize functionalized benzo[b] researchgate.netnih.govnaphthyridine derivatives. nih.gov Another approach involves the development of a new methodology for the synthesis of benzo[h] nih.govresearchgate.netnaphthyridine derivatives starting from 2-aminobenzoic acid. yok.gov.tr

Intermolecular cascade annulation reactions have also emerged as a valuable strategy. A novel family of dihydrobenzo[b] researchgate.netnih.govnaphthyridine-ylidene-pyrrolidinetriones was synthesized through a metal-free, intermolecular cascade annulation of aminomaleimides and quinoline (B57606) chalcones. nih.gov This reaction proceeds through a 1,4-Michael addition followed by aniline (B41778) fragment transfer and SNAr processes. nih.gov

Furthermore, one-pot syntheses have been developed for dibenzo[b,h] nih.govresearchgate.netnaphthyridines by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. rsc.org This method involves four sequential condensation reactions. rsc.org

The reactivity of pre-formed benzo-fused systems has also been explored. For example, the reactivity of 2-methyl-6-phenylbenzo[c] nih.govnih.govnaphthyridine in alkylation, oxidation, and electrophilic substitution reactions has been studied. osi.lvnsc.ru

Diverse Derivatizations at the Carboximidamide Group

The carboximidamide group is a key functional moiety that can be extensively modified to fine-tune the properties of this compound analogues. Derivatization strategies typically focus on N-substitution of the imidamide nitrogen atoms and modification of the connecting bridge.

Introducing substituents on the nitrogen atoms of the carboximidamide group can significantly impact the compound's biological activity and physicochemical properties. The synthesis of carboxamide derivatives of benzo[b] nih.govresearchgate.netnaphthyridin-(5H)ones has been a fruitful area of research. nih.govnih.gov In one study, a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-4-carboxylic acids were synthesized and subsequently converted to their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. nih.gov Many of these compounds exhibited potent cytotoxic activity against various cancer cell lines. nih.gov A subsequent study expanded this work to include a broader range of 2-substituents, again showing potent cytotoxicity for the derived 4-N-[2-(dimethylamino)ethyl]carboxamides. nih.gov

The synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has also been achieved through a one-pot, three-component reaction under microwave irradiation, offering a rapid and efficient route to a diverse library of compounds for biomedical screening. nih.gov

Synthesis of Heteroatom-Containing Analogues

The introduction of heteroatoms such as oxygen, sulfur, and halogens into the 1,6-naphthyridine framework is a key strategy for modulating the physicochemical and pharmacological properties of the resulting analogues.

A robust and scalable method has been developed for creating 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. researchgate.net This process starts with 4-amino-2-chloronicotinonitrile (B6590771) and utilizes the addition of various Grignard reagents, followed by acidolysis and cyclocondensation to yield a range of derivatives in moderate to good yields. researchgate.net Similarly, the synthesis of benzo[b] nih.govnih.govnaphthyridin-(5H)-ones has been achieved, allowing for a wide array of 2-substituents, including heteroatom-containing moieties like the 2-(4-fluorophenyl) derivative. nih.gov

Further diversification has been achieved through the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines, which serve as intermediates for novel derivatives containing phenylethynyl and indol-3-yl groups. researchgate.net The reactivity of the chloro-substituted pyridine (B92270) starting materials is central to many of these syntheses. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with amines and subsequently condensed with methyl phenylacetate (B1230308) to form 1,6-naphthyridin-2(1H)-one structures. nih.gov

The fusion of additional heterocyclic rings to the 1,6-naphthyridine core represents another avenue for creating complex, heteroatom-rich analogues. Multi-component reactions have been utilized to synthesize pyrano and furano naphthyridine derivatives. ekb.eg Systematic reviews of synthetic methodologies also highlight the construction of thieno[2,3-h] nih.govnih.govnaphthyridine and 6H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives. researchgate.net A classic approach, the Skraup reaction, can be modified using 4-aminopyridine-N-oxide to produce 1,6-naphthyridine-N-oxide, which can then be reduced to the free base. acs.org

Starting MaterialSynthetic ApproachResulting Analogue TypeRef
4-Amino-2-chloronicotinonitrileGrignard addition, acidolysis, cyclocondensation3-Substituted 5-chloro-1,6-naphthyridin-4-ones researchgate.net
4-Dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dioneReaction with primary amines2-Substituted benzo[b] nih.govnih.govnaphthyridin-(5H)-ones nih.gov
2-Chloro-3-formylquinolinesReductive amination, N-allylation, intramolecular Heck cyclization1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridines researchgate.net
4-Aminopyridine, cyclic enol ethersMulti-component reaction (Camphor sulfonic acid catalyst)Pyrano and furano naphthyridine derivatives ekb.eg
4-Aminopyridine-N-oxideModified Skraup reaction, reduction1,6-Naphthyridine-N-oxide acs.org

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing chiral 1,6-naphthyridine analogues, as the three-dimensional arrangement of atoms can significantly influence biological activity.

A notable achievement in this area is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, a key scaffold for the potent RORγt inverse agonist TAK-828F. nih.gov The synthetic strategy established the chiral center through a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. nih.gov This approach is efficient and suitable for large-scale manufacturing as it avoids chromatographic purification. nih.gov

Retrosynthetic Analysis for Chiral Tetrahydronaphthyridine:

Target: Chiral tetrahydronaphthyridine 16

Key Transformation: Asymmetric reduction

Precursor: Dihydronaphthyridine 17

This process represents a significant advancement, enabling the controlled formation of a specific stereoisomer. nih.gov

Diastereoselective synthesis has also been achieved for pyrano and furano naphthyridine derivatives through multi-component reactions. ekb.eg The diastereoselectivity of the reaction, which primarily yields cis isomers, can be shifted towards the trans isomer by the addition of water as a reagent. ekb.eg

While focused on the 1,7-naphthyridine (B1217170) isomer, research on the atropdiastereoselective synthesis of axially chiral carboxamide derivatives provides valuable insights into controlling stereochemistry in naphthyridine systems. psu.edu This method uses a chiral auxiliary to direct the formation of a specific atropisomer, achieving a product ratio of approximately 98:2, which can be enhanced to >99% diastereomeric excess through recrystallization. psu.edu Such strategies for inducing and controlling axial chirality could potentially be adapted for complex this compound analogues.

Synthetic GoalKey StrategyCatalyst/ReagentOutcomeRef
Enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridineAsymmetric transfer hydrogenationRuthenium catalystSingle enantiomer of the chiral core nih.gov
Diastereoselective synthesis of pyrano/furano naphthyridinesMulti-component cycloadditionCamphor (B46023) sulfonic acid (CSA) / WaterControl of cis/trans diastereoselectivity ekb.eg
Atropdiastereoselective synthesis of axially chiral naphthyridineCyclization with chiral intermediateChiral amine auxiliaryHigh diastereomeric excess of a single atropisomer psu.edu

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry and library synthesis are powerful tools for rapidly generating large numbers of diverse analogues from a common scaffold, accelerating the discovery of lead compounds. The 1,6-naphthyridine framework is well-suited for such approaches.

The utility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in library synthesis has been demonstrated. nih.gov Starting from a core structure synthesized via an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization, a library of 101 distinct compounds was generated. nih.gov The derivatization was achieved through standard parallel synthesis reactions, including the formation of ureas, amides, and sulfonamides, showcasing the scaffold's versatility for creating a wide range of analogues. nih.gov

Three-component reactions are particularly efficient for library synthesis. An eco-friendly approach using 4-aminopyridinone, various aromatic aldehydes, and 1,3-cyclohexanedione (B196179) has been reported for the synthesis of poly-substituted 1,6-naphthyridine derivatives in good to excellent yields. researchgate.net Another flexible three-component reaction, employing aminopyridinones, aromatic aldehydes, and Meldrum's acid, has been established for the synthesis of a library of 1,6-naphthyridine-2,5-diones. researchgate.net This method is enhanced by ultrasound irradiation in water, offering higher yields than classical heating. researchgate.net

Although focused on the 1,8-naphthyridine (B1210474) isomer, the principles of a molecular hybridization approach to design and synthesize a library of 28 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives are also relevant. rsc.org This strategy involves combining different pharmacophoric fragments to generate novel chemical entities with potential biological activity. rsc.org

Scaffold/Starting MaterialsDerivatization ReactionsLibrary SizeKey FeaturesRef
5,6,7,8-Tetrahydro-1,6-naphthyridineUrea, amide, and sulfonamide formation101 membersExploits chemistry of a pre-formed scaffold nih.gov
Aminopyridinones, aromatic aldehydes, Meldrum's acidKnoevenagel condensation, Michael addition, cyclizationLibrary of 1,6-naphthyridine-2,5-dionesUltrasound irradiation, water as solvent researchgate.net
4-Aminopyridinone, aromatic aldehyde, 1,3-cyclohexanedioneThree-component reactionPoly-substituted 1,6-naphthyridinesEco-friendly, good to excellent yields researchgate.net

Advanced Spectroscopic and Computational Characterization of 1,6 Naphthyridine 5 Carboximidamide and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of newly synthesized 1,6-naphthyridine (B1220473) derivatives. By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of the molecular formula, a critical first step in structural elucidation. For instance, the mass-to-charge ratio (m/z) of a protonated molecule or a molecular ion can be measured with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions. This level of accuracy is vital for validating the identity of the target compound and ensuring the absence of impurities.

In the analysis of various naphthyridine derivatives, HRMS data is often presented alongside elemental analysis results to provide a comprehensive confirmation of the compound's composition. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules, including 1,6-naphthyridine-5-carboximidamide and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For the 1,6-naphthyridine core, the aromatic protons exhibit characteristic chemical shifts in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. nih.govnih.govnih.govchemicalbook.comnih.govlibretexts.org The exact positions of these signals are sensitive to the nature and position of substituents on the naphthyridine ring system.

Spin-spin coupling between adjacent non-equivalent protons gives rise to splitting patterns (e.g., doublets, triplets, quartets), which reveal the number of neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and can help in assigning the relative stereochemistry. For example, the coupling patterns observed for the protons on the two pyridine (B92270) rings of the 1,6-naphthyridine scaffold can be used to confirm their positions. nih.govnih.govnih.govnih.govlibretexts.org

Table 1: Representative ¹H NMR Data for a 1,6-Naphthyridine Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-29.28d-
H-37.93dd6.0, 0.9
H-48.76d6.0
H-59.10dd4.1, 1.9
H-78.28dd8.2, 1.9
H-87.52dd8.2, 4.1

Data is illustrative and based on typical values for 1,6-naphthyridine derivatives. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the 1,6-naphthyridine ring system are also characteristic and are influenced by the electronic effects of the nitrogen atoms and any substituents present. nih.govnih.govnih.govnih.govlibretexts.org Generally, the carbon atoms directly bonded to the electronegative nitrogen atoms (C-1 and C-6) and the bridgehead carbons (C-4a and C-8a) appear at lower field strengths (higher ppm values).

Heteronuclear NMR techniques, which probe the interaction between different types of nuclei (e.g., ¹H and ¹³C), are crucial for unambiguous signal assignment. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically over two or three bonds), helping to piece together the complete molecular structure. mdpi.com

Table 2: Representative ¹³C NMR Data for a Substituted 1,6-Naphthyridine

CarbonChemical Shift (ppm)
C-2152.4
C-3128.6
C-4149.1
C-4a144.2
C-5-
C-799.4
C-8132.2
C-8a-

Data is illustrative and based on typical values for substituted 1,6-naphthyridine derivatives. rsc.org

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms and determining the stereochemistry of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of both ¹H and ¹³C signals. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule.

The combined application of these 2D-NMR techniques provides a comprehensive and unambiguous structural assignment for 1,6-naphthyridine derivatives. libretexts.orgnih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound and its derivatives, key vibrational bands would include:

C=N stretching: Associated with the imine functionality of the carboximidamide group and the naphthyridine ring.

N-H stretching: From the amino groups of the carboximidamide moiety, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) appear below 3000 cm⁻¹.

C=C and C=N ring stretching: Vibrations of the aromatic naphthyridine core typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in 1,6-Naphthyridine Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C≡N stretch (nitrile, if present)2210 - 2260
C=N stretch (imine/ring)1640 - 1690
C=C stretch (aromatic)1400 - 1600

Data is illustrative and based on general spectroscopic principles. rsc.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utoronto.ca Aromatic systems like 1,6-naphthyridine exhibit strong UV absorption due to π→π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. bartleby.comyoutube.com The presence of the carboximidamide group and other substituents can influence the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

The extent of conjugation in the molecule significantly affects the energy of these transitions. Generally, increasing the conjugation length shifts the absorption to longer wavelengths (a bathochromic or red shift). The position and intensity of the absorption bands in the UV-Vis spectrum can therefore provide insights into the electronic structure and the degree of electronic communication between the naphthyridine core and its substituents. Additionally, n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, may also be observed, typically at longer wavelengths and with lower intensity. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Although a crystal structure for this compound is not publicly documented, studies on related isomers and derivatives provide a clear picture of the expected structural features. For instance, the X-ray crystal structure of a 1,5-naphthyridine (B1222797) derivative complexed with a protein kinase (ALK5) confirms the planarity of the fused ring system and details its specific binding mode. nih.gov Such studies are crucial for structure-based drug design, confirming computational predictions and revealing key intermolecular contacts. nih.gov

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In nitrogen-containing heterocyclic compounds like 1,6-naphthyridine derivatives, hydrogen bonds and π-π stacking interactions are paramount.

Hydrogen Bonding: The nitrogen atoms in the naphthyridine core are effective hydrogen bond acceptors. Functional groups like the carboximidamide group, with its N-H protons, would act as strong hydrogen bond donors. This donor-acceptor capability leads to the formation of robust intermolecular networks, often resulting in stable, dimeric structures or extended chains. rsc.orgmdpi.com For example, research has shown that derivatives can form stable dimers through quadruplex intermolecular hydrogen bonds, enhancing their ability to interact with biological targets like G-quadruplex DNA. rsc.org

π-π Stacking: The planar, aromatic nature of the 1,6-naphthyridine ring system facilitates attractive, non-covalent π-π stacking interactions between adjacent molecules. These interactions are fundamental to the stability of the crystal lattice of many aromatic compounds.

The interplay of these forces dictates the final crystal architecture, influencing physical properties like melting point, solubility, and stability.

Tautomers are structural isomers that can readily interconvert, most commonly through the migration of a proton. The carboximidamide group of the title compound, along with potential substituents on the naphthyridine ring, can lead to the existence of different tautomeric forms. In the solid state, one tautomer is often energetically favored and "locked" into place within the crystal lattice, though the presence of multiple forms or dynamic interconversion is possible. nih.gov

A study on 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, a related 1,6-naphthyridine derivative, investigated the equilibrium between its covalent and zwitterionic forms. nih.gov It was observed that the formation of the zwitterionic tautomer was significantly influenced by the presence of hydrogen-bond-donating solvents, indicating that intermolecular interactions play a crucial role in stabilizing specific tautomeric forms. nih.gov In the solid state, crystal packing forces can selectively stabilize one tautomer over another, an effect that can be characterized using techniques like solid-state NMR and X-ray diffraction. nih.govnih.gov The specific tautomer present in the solid state can have a profound impact on the compound's chemical reactivity and biological activity.

Applications of 1,6 Naphthyridine 5 Carboximidamide in Advanced Organic Synthesis

1,6-Naphthyridine-5-carboximidamide as a Building Block for Complex Heterocycles

The inherent reactivity of the 1,6-naphthyridine (B1220473) core, coupled with the functional handles provided by the carboximidamide group, makes this compound a valuable precursor for the construction of more complex heterocyclic systems. The nitrogen atoms within the naphthyridine rings and the amidine moiety can act as nucleophilic or basic centers, facilitating a variety of cyclization and condensation reactions.

While direct examples of using this compound for the synthesis of polycyclic aromatic systems are not extensively documented, the general reactivity of naphthyridine derivatives suggests its potential in this area. For instance, derivatives of the related benzo[b] researchgate.netresearchgate.netnaphthyridine have been synthesized, demonstrating that the fusion of additional aromatic rings to the 1,6-naphthyridine scaffold is a feasible synthetic strategy. The carboximidamide group could potentially participate in or direct the formation of new rings, leading to novel polycyclic structures with interesting electronic and photophysical properties.

The synthesis of fused heterocyclic architectures from 1,6-naphthyridine precursors is a well-established area of research. ekb.eg The carboximidamide group in this compound can serve as a key reactive site for the construction of fused rings. For example, the nitrogen atoms of the amidine can act as nucleophiles in intramolecular cyclization reactions with appropriately positioned electrophilic groups. This can lead to the formation of novel tetracyclic and pentacyclic systems containing pyrimidine, imidazole, or other heterocyclic rings fused to the 1,6-naphthyridine core. The synthesis of related fused tetracyclic heterocycles containing the researchgate.netresearchgate.netnaphthyridine moiety has been achieved through multi-component reactions, highlighting the potential for similar transformations involving the carboximidamide derivative. researchgate.net

A representative example of the synthesis of fused naphthyridine derivatives is the preparation of pyrano and furano naphthyridines through a multi-component coupling reaction. researchgate.net This demonstrates the versatility of the naphthyridine scaffold in constructing complex fused systems.

ReactantsCatalystProductYieldReference
4-aminopyridine, cyclic enol ethersCamphor (B46023) sulfonic acid (CSA)Pyrano and furano naphthyridine derivativesHigh researchgate.net

Table 1: Synthesis of Fused Naphthyridine Derivatives via Multi-Component Reaction

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. researchgate.netekb.eg The 1,6-naphthyridine scaffold has been successfully employed in various MCRs to generate diverse libraries of compounds. ekb.eg The presence of the carboximidamide group in this compound offers additional opportunities for its participation in MCRs. The nucleophilic nature of the amidine nitrogen atoms makes them suitable components for reactions involving electrophilic partners, such as aldehydes and isocyanides.

For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogues of the natural product lophocladine A. This reaction tolerates a wide variety of aldehydes and amines, showcasing the power of MCRs in generating structural diversity. While this example does not directly involve this compound, it illustrates the potential for developing similar MCRs where the carboximidamide group could play a crucial role.

Precursor for Advanced Functional Materials (e.g., luminescent materials, chemical sensors)

Naphthyridine derivatives are known to exhibit interesting photophysical properties, making them promising candidates for the development of advanced functional materials. rsc.orgrsc.org The extended π-system of the 1,6-naphthyridine core can give rise to fluorescence, and the introduction of a carboximidamide group at the 5-position can further modulate these properties. The carboximidamide group can participate in intramolecular charge transfer (ICT) processes, which can lead to tunable emission wavelengths and large Stokes shifts, desirable characteristics for luminescent materials and chemical sensors.

Research on related 1,6-naphthyridin-7(6H)-ones has demonstrated their powerful fluorescence properties, including dual fluorescence and solvatochromism, making them suitable for applications as luminescent devices. rsc.org It is plausible that this compound and its derivatives could exhibit similar or even enhanced luminescent properties. The hydrogen bonding capabilities of the carboximidamide group could also be exploited for the design of chemical sensors, where binding to a specific analyte would induce a change in the fluorescence signal.

Compound FamilyKey Photophysical PropertiesPotential ApplicationsReference
1,6-Naphthyridin-7(6H)-onesDual fluorescence, solvatochromism, acidochromism, large Stokes shifts, high quantum yieldsLuminescent devices, biological probes rsc.org
Dibenzo[b,h] researchgate.netresearchgate.netnaphthyridinium triflatesStrong fluorescence, fluorescence intensity changes upon DNA intercalationFluorescent DNA-binding compounds rsc.org

Table 2: Photophysical Properties and Applications of Selected Naphthyridine Derivatives

Utilization in Supramolecular Chemistry Design Principles

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The 1,6-naphthyridine scaffold, with its multiple hydrogen bond acceptor sites (the nitrogen atoms of the pyridine (B92270) rings), is an excellent platform for the design of supramolecular assemblies. The introduction of a carboximidamide group at the 5-position significantly enhances this potential. The carboximidamide group is a strong hydrogen bond donor and acceptor, capable of forming multiple hydrogen bonds.

This ability to form specific and directional hydrogen bonds makes this compound an attractive building block for the construction of various supramolecular architectures, such as self-assembling dimers, oligomers, and even more complex structures. researchgate.netnih.gov For example, the formation of hydrogen-bond-driven dimers of naphthyridine derivatives has been shown to be effective for the selective identification of DNA G-quadruplexes. rsc.org The specific hydrogen bonding patterns of the carboximidamide group can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures with emergent properties. Furthermore, the planar aromatic surface of the naphthyridine core can participate in π-π stacking interactions, which can further stabilize the supramolecular assemblies. The combination of strong, directional hydrogen bonding from the carboximidamide group and π-π stacking interactions of the naphthyridine rings provides a powerful set of tools for the rational design of novel supramolecular materials.

Coordination Chemistry of 1,6 Naphthyridine 5 Carboximidamide

Ligand Design Principles and Potential Binding Modes

The design of ligands based on 1,6-naphthyridine-5-carboximidamide leverages the distinct electronic and steric properties of its heterocyclic and functional group components. The presence of multiple nitrogen atoms allows for a variety of coordination behaviors, making it a versatile building block in supramolecular chemistry and catalysis.

The 1,6-naphthyridine (B1220473) scaffold is a diazanaphthalene, meaning it is a bicyclic aromatic compound with two nitrogen atoms in the ring system. acs.org These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, making the naphthyridine core an effective ligand. The specific isomer, 1,6-naphthyridine, has the nitrogen atoms at positions 1 and 6. acs.orgnih.gov

The nitrogen atoms in the 1,6-naphthyridine ring can act as monodentate donors, where only one of the nitrogens coordinates to a metal ion. More commonly, the geometry of the naphthyridine core allows it to act as a chelating ligand, where both nitrogen atoms bind to the same metal center, forming a stable metallacycle. This chelating behavior is well-documented for other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), which is known to bring two metal centers into close proximity. rsc.orgtandfonline.com The bite angle of the two nitrogen atoms is a critical factor in determining the stability and geometry of the resulting metal complex.

The imidamide functional group, also known as an amidine, is a dinitrogen analog of a carboxylic acid and its derivatives. sphinxsai.com It contains both an imine and an amine-type nitrogen atom attached to the same carbon. lew.ro This group is a versatile N-donor ligand with well-established coordination chemistry. rsc.orglew.ro

The imidamide group can coordinate to a metal center in several ways:

Monodentate Coordination: The imine nitrogen, with its sp2-hybridized lone pair, can act as a simple monodentate donor. rsc.org

Bidentate Chelating Coordination: Following deprotonation of the amine nitrogen, the resulting amidinate anion can act as a bidentate chelating ligand, forming a stable four-membered ring with the metal center. This is a very common coordination mode for amidinate ligands.

Bridging Coordination: The amidinate group can also bridge two metal centers, a behavior that is foundational to the formation of bimetallic and polymetallic structures, including "lantern" type complexes. psu.edu

The coordination mode of the imidamide group can be influenced by the substituents on the nitrogen atoms and the reaction conditions, such as the presence of a base to facilitate deprotonation. amercrystalassn.org

The combination of the 1,6-naphthyridine core and the 5-carboximidamide substituent provides this compound with the potential to act as a multidentate ligand with both chelating and bridging capabilities. The spatial arrangement of the nitrogen donors allows for several complex coordination scenarios.

For instance, the ligand could act as a tridentate donor by involving one of the naphthyridine nitrogens and both nitrogens of the imidamide group in coordinating to a single metal center. This would likely require the imidamide group to be in a specific conformation.

Furthermore, the molecule possesses clear potential as a bridging ligand to form polynuclear complexes. A notable example of a related system is 2,2′-bi-1,6-naphthyridine, which has been shown to form two-dimensional planar frameworks with cobalt(II), zinc(II), and cadmium(II) ions. rsc.org Similarly, this compound could bridge two or more metal centers through its naphthyridine and imidamide nitrogen atoms, leading to the formation of coordination polymers or discrete polynuclear clusters. The ability of related naphthyridine ligands to support bimetallic complexes suggests that this compound could be employed to create well-defined bimetallic systems with potential applications in catalysis. rsc.org

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis and characterization of metal complexes with this compound is not extensively available, the general principles can be inferred from the well-documented chemistry of related naphthyridine and amidine ligands.

The synthesis of transition metal complexes with this compound would likely involve the reaction of a suitable metal precursor, such as a metal halide or acetate, with the ligand in an appropriate solvent. The choice of solvent and reaction temperature would be crucial in controlling the outcome of the reaction and the final structure of the complex.

For the formation of amidinate complexes, the addition of a base would be necessary to deprotonate the imidamide group. The resulting complexes could be characterized by a variety of techniques:

X-ray Crystallography: This would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: The C=N stretching frequency of the imidamide group would be expected to shift upon coordination to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would be invaluable in elucidating the structure in solution.

UV-Vis Spectroscopy: The electronic absorption spectra would provide information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.

Magnetic Susceptibility Measurements: For paramagnetic complexes, this would determine the magnetic moment and provide insight into the number of unpaired electrons and the spin state of the metal ion.

The following table provides hypothetical data for a transition metal complex of this compound, based on typical values observed for related naphthyridine and amidinate complexes.

PropertyHypothetical Value
Formula [M(1,6-Naphthyridine-5-carboximidamidato)2]
Metal Ion (M) e.g., Cu(II), Ni(II), Pd(II)
Coordination Geometry Square Planar
M-N (naphthyridine) bond length ~2.0 - 2.2 Å
M-N (amidinate) bond length ~1.9 - 2.1 Å
IR (C=N stretch) 1600-1650 cm⁻¹ (shift from free ligand)
Magnetic Moment (for Ni(II)) Diamagnetic (low spin d⁸)

The coordination chemistry of amidinate ligands with main group metals is also well-established. rsc.org Therefore, it is expected that this compound could form stable complexes with main group metal ions such as those from Group 1 (Li⁺, Na⁺, K⁺) and Group 2 (Mg²⁺, Ca²⁺), as well as other main group elements like aluminum and tin.

The synthesis of these complexes would likely follow similar routes to those for transition metals. The resulting complexes would exhibit different coordination geometries depending on the size and charge of the metal ion. For instance, lithium ions often favor tetrahedral or trigonal bipyramidal geometries. nih.gov The characterization techniques would be similar to those used for transition metal complexes, with a strong reliance on X-ray crystallography and NMR spectroscopy.

The table below presents potential characteristics of a main group metal complex with this compound.

PropertyHypothetical Value
Formula [Li(1,6-Naphthyridine-5-carboximidamidato)(Solvent)x]
Metal Ion Li⁺
Coordination Geometry Tetrahedral
Li-N (naphthyridine) bond length ~2.0 - 2.1 Å
Li-N (amidinate) bond length ~1.9 - 2.0 Å
Characterization ¹H, ⁷Li, ¹³C NMR Spectroscopy

Spectroscopic Analysis of Coordination Compounds (e.g., NMR, IR, UV-Vis, EPR)

A thorough investigation into the coordination of this compound with various metal ions would necessitate a suite of spectroscopic techniques to elucidate the nature of the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in probing the changes in the electronic environment of the ligand upon coordination. Shifts in the proton and carbon signals of the naphthyridine core and the carboximidamide group would provide insights into the coordination sites. For instance, a significant downfield shift of the protons adjacent to the nitrogen atoms of the naphthyridine ring would suggest their involvement in binding to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for identifying the coordination mode of the carboximidamide group. The characteristic stretching frequencies of the C=N and N-H bonds in the free ligand would be expected to shift upon complexation, providing evidence for the involvement of the amidine nitrogen atoms in the coordination sphere.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the coordination compounds would offer information about the d-d transitions of the metal center and any charge-transfer bands between the metal and the ligand. These spectra would be vital for understanding the electronic structure and geometry of the resulting complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, EPR spectroscopy would be an invaluable tool for determining the oxidation state and coordination environment of the metal. The g-values and hyperfine coupling constants obtained from EPR spectra would provide detailed information about the symmetry and nature of the metal-ligand bonds.

Interactive Data Table: Hypothetical Spectroscopic Data for a Metal Complex of this compound

TechniqueFree Ligand (Hypothetical)Metal Complex (Hypothetical)Interpretation (Hypothetical)
¹H NMR (δ, ppm) Aromatic protons: 7.5-9.0, Amidine NH: ~6.5Aromatic protons: 7.8-9.5, Amidine NH: ~7.0Downfield shift indicates coordination of naphthyridine and/or amidine nitrogens.
IR (cm⁻¹) ν(C=N): ~1650, ν(N-H): ~3300, 3150ν(C=N): ~1620, ν(N-H): ~3250, 3100Shift to lower wavenumber suggests coordination through the imine nitrogen of the carboximidamide.
UV-Vis (nm) λmax: ~280, ~320λmax: ~285, ~330, ~450 (d-d band)Appearance of a d-d transition confirms the formation of a coordination complex.

X-ray Crystallographic Studies of Metal-Ligand Adducts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds. Such studies on metal-ligand adducts of this compound would provide precise information on:

Coordination Geometry: The arrangement of the ligand and any co-ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: The distances between the metal and the coordinating atoms of the ligand, as well as the angles between the bonds, which are indicative of the strength and nature of the coordination bonds.

Supramolecular Assembly: The packing of the complex molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-π stacking.

Interactive Data Table: Hypothetical Crystallographic Data for a Metal-Adduct of this compound

ParameterHypothetical ValueSignificance
Coordination Number 6Suggests an octahedral geometry around the metal center.
M-N(naphthyridine) Bond Length (Å) 2.15Indicates a typical coordination bond length.
M-N(carboximidamide) Bond Length (Å) 2.10A shorter bond length might suggest stronger interaction with the amidine group.
N-M-N Bite Angle (°) 85Reflects the chelate ring size formed by the ligand.

Computational Studies of Metal-Ligand Interactions and Bonding

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could provide valuable predictions about the coordination behavior of this compound. These studies could:

Determine Preferred Coordination Modes: By calculating the binding energies of different possible coordination isomers, the most stable binding mode of the ligand to a metal ion could be predicted.

Analyze Molecular Orbitals: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the electronic structure and reactivity of the complexes.

Simulate Spectroscopic Properties: Theoretical calculations can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the interpretation of future experimental data.

The field of coordination chemistry eagerly awaits the first reports on the synthesis and characterization of metal complexes with this compound. Such studies will undoubtedly unveil new structural motifs and potentially lead to materials with novel properties and applications.

Theoretical Investigations of 1,6 Naphthyridine 5 Carboximidamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict the reactivity of naphthyridine derivatives. These studies provide a quantitative basis for understanding how the arrangement of electrons influences the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For related heterocyclic systems, FMO analysis reveals how different substituents affect the energy and distribution of these orbitals, thereby tuning the molecule's reactivity. For 1,6-naphthyridine-5-carboximidamide, the nitrogen atoms in the rings and the carboximidamide group at the 5-position would significantly influence the electronic landscape.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative for a generic heterocyclic compound and not based on published results for this compound.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.5Electron Donor (Nucleophilicity)
LUMO-1.8Electron Acceptor (Electrophilicity)
HOMO-LUMO Gap4.7Indicator of Chemical Stability

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions that are electron-rich (negative) and electron-poor (positive). An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's surface. On an ESP map, red areas indicate a negative electrostatic potential (typically associated with lone pairs on heteroatoms like nitrogen and oxygen), while blue areas signify a positive potential (often near hydrogen atoms bonded to electronegative atoms).

These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvent molecules. For this compound, the nitrogen atoms of the naphthyridine core and the carboximidamide group would be expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic attack.

Conformational Analysis and Tautomerism Studies

Molecules can exist in different spatial arrangements (conformations) and as different structural isomers that can interconvert (tautomers). Conformational analysis involves calculating the energies of various possible conformers to identify the most stable, lowest-energy shape of the molecule. For a molecule with rotatable bonds, such as the C-C bond connecting the carboximidamide group to the naphthyridine ring, multiple conformations are possible.

Tautomerism is particularly relevant for the carboximidamide group (-C(=NH)NH2), which can exist in different tautomeric forms. Furthermore, theoretical studies on related hydroxy-naphthyridine derivatives have investigated the equilibrium between covalent and zwitterionic forms, a type of tautomerism influenced by the solvent environment. nih.gov Computational methods can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

Reaction Mechanism Predictions using Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict the most likely pathway a reaction will follow. This includes identifying the transition state structures and calculating the activation energy, which determines the reaction rate. For a molecule like this compound, these methods could be used to predict the outcomes of reactions such as electrophilic substitution on the naphthyridine rings or nucleophilic addition to the carboximidamide carbon.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), are used to simulate these effects. Studies on similar 1,6-naphthyridine (B1220473) derivatives have shown that hydrogen-bond-donating solvents can play a crucial role in stabilizing certain forms, such as zwitterionic species, thereby influencing tautomeric equilibria. nih.gov For this compound, the choice of solvent would be expected to impact its solubility, conformational preference, and the energetics of its chemical reactions.

Computational Modeling for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor or host).

While specific studies on this compound are not available, research on other naphthyridine derivatives has demonstrated their use as receptors for guest molecules like biotin (B1667282) analogues. nih.gov In such studies, computational models help to visualize the theoretical binding modes, identifying the key hydrogen bonds and other interactions that stabilize the host-guest complex. These models provide a rational basis for designing molecules with specific recognition properties.

Future Research Avenues and Challenges for 1,6 Naphthyridine 5 Carboximidamide

Exploration of Novel and Efficient Synthetic Pathways

A primary challenge in the advancement of 1,6-naphthyridine-5-carboximidamide chemistry is the development of efficient and versatile synthetic routes. Historically, the synthesis of 1,6-naphthyridine (B1220473) cores has relied on methods like the Skraup reaction and Friedlander condensation. researchgate.netacs.org However, these traditional methods often require harsh conditions and offer limited control over substitution patterns, with the Skraup reaction sometimes resulting in violent, runaway reactions. acs.org

Future research must focus on creating milder, more efficient, and modular synthetic strategies. Promising avenues include:

Multi-Component Reactions (MCRs): The use of MCRs, which allow for the formation of complex molecules from three or more starting materials in a single step, presents a highly efficient strategy. researchgate.netekb.eg Developing an MCR that directly installs the carboximidamide moiety or a suitable precursor onto the 1,6-naphthyridine ring would be a significant breakthrough.

Catalyst-Driven Methodologies: Exploring novel catalysts is crucial. This includes metal-based catalysts, such as rhodium for C-H activation, and organocatalysts like camphor (B46023) sulfonic acid, which can enable diastereoselective syntheses. researchgate.netekb.eg The development of reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also lead to greener and more cost-effective production. researchgate.net

Late-Stage Functionalization: A highly desirable approach is the development of methods for the late-stage introduction of the carboximidamide group onto a pre-functionalized 1,6-naphthyridine core. A recent development for the rapid diversification of the 1,6-naphthyridine scaffold involves the creation of bench-stable 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization. acs.org Adapting such a strategy to introduce a cyano group at the 5-position, which could then be converted to the carboximidamide, would allow for the rapid generation of diverse analogues.

Synthetic Strategy Description Potential Advantages for this compound References
Skraup ReactionHeating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.Traditional method for forming the core naphthyridine ring. researchgate.netacs.org
Friedlander CondensationCondensation reaction to form the heterocyclic system.A classic method for quinoline (B57606) and naphthyridine synthesis. researchgate.netresearchgate.net
Multi-Component ReactionsOne-pot reactions involving three or more starting materials.High atom economy, operational simplicity, and rapid library generation. researchgate.netekb.eg
C-H ActivationTransition metal-catalyzed functionalization of carbon-hydrogen bonds.Direct installation of functional groups without pre-activation. researchgate.net
Ditriflate IntermediatesSynthesis via highly reactive ditriflate derivatives for subsequent functionalization.Allows for rapid, regioselective, and diverse substitution. acs.org

Development of Advanced Functionalized Analogues with Tailored Reactivity

The true potential of this compound lies in the creation of functionalized analogues with precisely tailored properties. The carboximidamide group itself is a versatile handle, but modifying other positions on the naphthyridine ring is essential for tuning the molecule's electronic, steric, and pharmacokinetic properties.

Future work should focus on:

Systematic Structure-Activity Relationship (SAR) Studies: While SAR studies have been conducted for other 1,6-naphthyridine derivatives, a systematic exploration for the 5-carboximidamide series is needed. nih.gov This involves synthesizing libraries of compounds with diverse substituents at various positions (e.g., C2, C4, C7, C8) and evaluating their properties.

Bioisosteric Replacement: The carboximidamide group can be further modified or replaced with bioisosteres to modulate binding interactions and physicochemical properties.

Scaffold Hopping and Fusion: Creating novel polycyclic systems by fusing other rings to the this compound core could lead to compounds with unique three-dimensional shapes and novel biological or material properties. researchgate.net

A diversity analysis of related 1,6-naphthyridin-2(1H)-ones shows that many positions on the scaffold remain underexplored, with hydrogen being the most common substituent. researchgate.netnih.gov This suggests a vast chemical space is available for the design of novel 5-carboximidamide analogues.

Position Common Substituents in Related Scaffolds Opportunity for Functionalization References
N1Alkyl groupsIntroduction of groups to modulate solubility and cell permeability. nih.gov
C2, C3, C4Varied, including H, alkyl, arylFine-tuning of electronic properties and steric hindrance. researchgate.netnih.gov
C7, C8H, Halogens, Carbon substituentsIntroduction of reactive handles for bioconjugation or further functionalization. researchgate.netacs.orgnih.gov

Expansion of Its Role in Diverse Organic Synthesis Methodologies

Beyond its potential as a bioactive agent, this compound can be a valuable building block in organic synthesis. The unique electronic nature of the 1,6-naphthyridine core and the reactivity of the carboximidamide group can be exploited in various chemical transformations.

Future research should explore its utility in:

Supramolecular Chemistry: The carboximidamide moiety is an excellent hydrogen bond donor and acceptor, making it ideal for constructing supramolecular assemblies and host-guest complexes. nih.gov Its ability to form predictable, strong interactions could be harnessed to create novel receptors for biologically important molecules. nih.gov

Coordination Chemistry: The nitrogen atoms of the naphthyridine rings and the carboximidamide group can act as ligands for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or as luminescent materials. researchgate.net

Synthesis of Polyheteroaromatic Systems: The compound can serve as a foundational unit for building larger, π-conjugated systems through metal-catalyzed cross-coupling reactions. researchgate.net These extended aromatic systems are of interest for applications in organic electronics. researchgate.netresearchgate.net

Deeper Understanding of Complex Reaction Mechanisms through Integrated Experimental and Theoretical Approaches

A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is critical for optimizing reaction conditions and predicting outcomes. While mechanisms have been proposed for the formation of related naphthyridine derivatives, detailed investigations are often lacking. researchgate.netresearchgate.net

An integrated approach combining experimental and theoretical methods is the most promising path forward:

Experimental Mechanistic Studies: Techniques such as in-situ spectroscopic monitoring (e.g., ¹H-NMR, IR) can be used to identify reaction intermediates and transition states. researchgate.net Kinetic studies can elucidate the factors controlling reaction rates.

Isotope Labeling Studies: Using isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking steps in a reaction pathway.

Computational Analysis: Theoretical calculations can complement experimental findings by modeling reaction pathways, calculating activation energies, and visualizing transition state geometries. researchgate.net

Emerging Computational Methodologies for Prediction of Chemical Behavior and Interactions

Computational chemistry offers powerful tools to accelerate the discovery and development of new this compound derivatives by predicting their properties and interactions, thereby reducing the need for extensive trial-and-error synthesis.

Key areas for future computational research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular orbital energies (HOMO/LUMO), electron affinity, ionization potential, and spectroscopic characteristics. researchgate.netnih.gov This is vital for designing molecules with specific electronic or optical properties for materials science applications.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding modes and affinities of this compound analogues with biological targets. ekb.eg Molecular dynamics (MD) simulations can then be used to study the stability of these complexes over time.

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate structural features with observed activity, QSAR can guide the design of new analogues with enhanced potency. nih.gov

Machine Learning and AI: Emerging AI-driven platforms can analyze vast datasets of chemical structures and properties to predict synthetic routes, reaction outcomes, and potential biological activities, significantly accelerating the research and development cycle.

Computational Method Application Predicted Properties References
Quantum Chemistry (DFT)Materials science, reaction mechanism studies.HOMO/LUMO energies, electron affinity, ionization potential, spectral properties. researchgate.netnih.gov
Molecular DockingDrug discovery.Binding poses, binding affinity to biological targets. ekb.eg
Molecular Dynamics (MD)Drug discovery, supramolecular chemistry.Stability of ligand-receptor complexes, conformational flexibility. nih.gov
QSARMedicinal chemistry.Correlation of chemical structure with biological activity. nih.gov

Q & A

Q. What are the common synthetic routes for 1,6-Naphthyridine-5-carboximidamide, and what are the critical optimization parameters?

The synthesis of 1,6-naphthyridine derivatives typically involves cyclization reactions or functionalization of precursor heterocycles. For example, pyridinecarboxaldehyde intermediates can undergo condensation with amines or nitriles to form the naphthyridine core, followed by amidoxime or carboximidamide modifications . Key optimization parameters include:

  • Temperature control : High temperatures (>100°C) may improve reaction rates but risk decomposition.
  • Catalyst selection : Transition metals (e.g., Pd or Cu) are often used to facilitate cross-coupling steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification methods : Column chromatography or recrystallization ensures >95% purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, confirming the carboximidamide moiety and substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions in biological data (e.g., varying IC50_{50} values across studies) can arise from assay conditions or structural impurities. Mitigation strategies include:

  • Cross-validation assays : Repeat key experiments (e.g., enzyme inhibition or cell viability) under standardized protocols.
  • Structural verification : Confirm compound purity via HPLC and elemental analysis to rule out degradants or byproducts.
  • Meta-analysis : Compare data across studies while accounting for variables like cell lines (e.g., HeLa vs. HEK293) or solvent effects (DMSO concentration) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?

SAR studies should systematically vary substituents and assess pharmacological outcomes:

  • Substituent libraries : Synthesize derivatives with halogen (Cl, Br), alkyl (Me, Et), or electron-withdrawing groups (NO2_2, CN) at positions 2, 5, or 7.
  • In vitro screening : Test against target enzymes (e.g., kinases) or pathogens (e.g., Plasmodium falciparum for antimalarial activity).
  • Computational modeling : Use molecular docking (AutoDock) or QSAR to predict binding affinities and guide synthesis .

Q. What methodologies are employed to assess the compound’s stability under varying experimental conditions?

Stability studies focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition at elevated temperatures (25–200°C).
  • Photodegradation : Expose solutions to UV-Vis light and track degradation via HPLC.
  • Hydrolytic resistance : Test pH-dependent stability in buffers (pH 1–13) over 24–72 hours.
  • Long-term storage : Assess crystalline vs. amorphous forms for hygroscopicity and shelf life .

Q. How can researchers address ecological toxicity data gaps for this compound during preclinical development?

While ecotoxicological data are often limited for novel compounds, preliminary assessments include:

  • Microtox assays : Measure acute toxicity in Vibrio fischeri (bioluminescence inhibition).
  • Daphnia magna tests : Evaluate 48-hour LC50_{50} values for aquatic toxicity.
  • Read-across models : Use data from structurally similar naphthyridines (e.g., 1,5-naphthyridine derivatives) to estimate persistence and bioaccumulation .

Methodological Notes

  • Data contradiction analysis : Apply principles from qualitative research (e.g., triangulation of assays and peer validation) to resolve conflicting results .
  • Safety protocols : Adhere to SDS guidelines for handling toxic intermediates (e.g., nitriles) and use fume hoods for reactions releasing hazardous gases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.